2,2-bis(4-methylanilino)-1-phenylethanone
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Overview
Description
2,2-bis(4-methylanilino)-1-phenylethanone is an organic compound with a complex structure that includes two 4-methylanilino groups attached to a central phenylethanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-methylanilino)-1-phenylethanone typically involves the reaction of 4-methylaniline with benzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(4-methylanilino)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different amine derivatives.
Scientific Research Applications
2,2-bis(4-methylanilino)-1-phenylethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-bis(4-methylanilino)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2’-bis(4-methylanilino)-1-phenylethanone: A closely related compound with similar structural features.
4,4’-methylenedianiline: Another compound with two aniline groups attached to a central methylene bridge.
Uniqueness
2,2-bis(4-methylanilino)-1-phenylethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective.
Properties
CAS No. |
79866-34-5 |
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Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,2-bis(4-methylanilino)-1-phenylethanone |
InChI |
InChI=1S/C22H22N2O/c1-16-8-12-19(13-9-16)23-22(21(25)18-6-4-3-5-7-18)24-20-14-10-17(2)11-15-20/h3-15,22-24H,1-2H3 |
InChI Key |
UHDZIKNKIFXCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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